2-(Trimethylsilyl)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)but-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a but-2-enal structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trimethylsilyl)but-2-enal typically involves the use of trimethylsilyl chloride and other reagents. One common method starts with 2-butyn-1-ol, which undergoes sequential O- and C-deprotonation followed by double silylation and chemoselective hydrolysis . The reaction conditions often require anhydrous solvents, low temperatures, and careful handling of reactive intermediates.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of specialized equipment to handle air-sensitive reagents and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)but-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsilyl group can be used as a temporary protecting group during these reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include trimethylsilyl chloride, n-butyllithium, and tert-butyllithium . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Trimethylsilyl)but-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent for the formation of trimethylsilylethyl esters, which are valuable intermediates in organic synthesis . In biology and medicine, it can be used to protect sensitive functional groups during the synthesis of complex molecules . In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)but-2-enal involves the formation of a trimethylsilyl ether through an S_N2-like mechanism . The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Trimethylsilyl)but-2-enal include other trimethylsilyl derivatives such as 2-(Trimethylsilyl)ethanol and 2-(Trimethylsilyl)ethanethiol . These compounds also feature the trimethylsilyl group and share similar chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which combines the trimethylsilyl group with a but-2-enal backbone. This unique combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in organic synthesis.
Properties
CAS No. |
114963-65-4 |
---|---|
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
2-trimethylsilylbut-2-enal |
InChI |
InChI=1S/C7H14OSi/c1-5-7(6-8)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
YDJBTOJVCWUHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.